2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic organic compound that features a benzimidazole moiety linked to an azetidine ring and an oxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors under basic conditions.
Linking Benzimidazole and Azetidine: The benzimidazole and azetidine moieties are linked through a suitable linker, often involving nucleophilic substitution reactions.
Oxane Group Addition: The oxane group is introduced via nucleophilic substitution or addition reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and oxane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the azetidine ring can produce azetidine derivatives .
Scientific Research Applications
2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-2-carboxylic acid is a known azetidine derivative with distinct properties.
Oxane Derivatives: Compounds like oxan-2-ylmethanol are structurally related and used in different applications.
Uniqueness
What sets 2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole apart is its unique combination of the benzimidazole, azetidine, and oxane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-18-14-6-2-3-7-15(14)20(12)13-10-19(11-13)17(21)16-8-4-5-9-22-16/h2-3,6-7,13,16H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPLDSDIFMTSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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